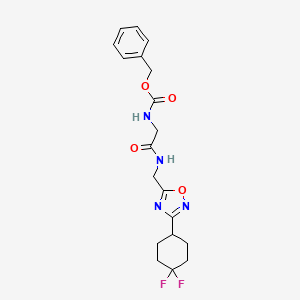

Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Description

This compound features a benzyl carbamate core linked to a 1,2,4-oxadiazole ring substituted with a 4,4-difluorocyclohexyl group. The oxadiazole moiety is a heterocyclic bioisostere known for metabolic stability and hydrogen-bonding capacity, while the difluorocyclohexyl group enhances lipophilicity and conformational rigidity .

Properties

IUPAC Name |

benzyl N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O4/c20-19(21)8-6-14(7-9-19)17-24-16(29-25-17)11-22-15(26)10-23-18(27)28-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGTZIGKJZUSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Difluorocyclohexyl Group: This step often involves the use of difluorocyclohexylamine, which can be synthesized via difluoromethylation reactions.

Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with benzyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the difluorocyclohexyl ring or the oxadiazole ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted oxadiazoles, reduced difluorocyclohexyl derivatives, and modified carbamates.

Chemistry:

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, potentially enhancing catalytic activity and selectivity.

Material Science: Its unique structure may impart desirable properties to polymers or other materials.

Biology and Medicine:

Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

Biological Probes: It can be used in the development of probes for studying biological pathways involving fluorinated compounds.

Industry:

Pharmaceuticals: Its incorporation into drug formulations to enhance drug delivery or stability.

Mechanism of Action

The mechanism by which Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate exerts its effects involves interactions with specific molecular targets:

Molecular Targets: Enzymes or receptors that interact with the oxadiazole ring or the difluorocyclohexyl group.

Pathways Involved: The compound may modulate signaling pathways by binding to active sites or altering enzyme activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their functional differences are summarized below:

Key Observations:

- Oxadiazole vs. Oxazolidinone: The target compound’s 1,2,4-oxadiazole ring may offer superior metabolic stability compared to oxazolidinone-based antibiotics (e.g., 3a–3c), which are prone to enzymatic degradation .

- Fluorinated Groups: The 4,4-difluorocyclohexyl group likely improves membrane permeability over non-fluorinated cyclohexyl analogs, similar to the 3-fluoro substituent in linezolid derivatives enhancing bacterial membrane penetration . In contrast, tert-butyl groups in MMP-13 inhibitors (e.g., 47, 48) prioritize steric bulk for enzyme active-site binding .

- Heterocyclic Diversity: Replacing the oxadiazole with a tetrazole (as in MMP-13 inhibitors) could alter charge distribution and hydrogen-bonding networks, affecting target selectivity .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Oxadiazoles resist oxidative metabolism better than oxazolidinones, suggesting a longer half-life for the target compound .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for linezolid conjugates (e.g., carbamate coupling and oxadiazole cyclization) but requires specialized reagents for introducing the difluorocyclohexyl group .

- Therapeutic Trade-offs: While the difluorocyclohexyl moiety improves lipophilicity, it may reduce aqueous solubility, necessitating formulation optimization. In contrast, morpholino groups in 3a–3c enhance solubility but limit CNS penetration .

- Conflicting Evidence: Fluorinated aromatic rings (e.g., in 3a–3c) improve antibacterial activity, but aliphatic fluorination (as in the target compound) may prioritize different targets, such as eukaryotic enzymes .

Biological Activity

Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological effects. The general structure can be represented as follows:

1. Neuroprotective Effects

Recent studies have indicated that derivatives of 1,2,4-oxadiazole , including those similar to the compound , exhibit significant inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) enzymes. These enzymes are critical in the pathophysiology of Alzheimer's disease. For instance:

- A series of oxadiazole derivatives demonstrated high selectivity towards BuChE with an IC50 value as low as 5.07 µM , suggesting potential for development as anti-Alzheimer's agents .

- The docking studies revealed that these compounds fit well into the active site of BuChE, forming favorable interactions that enhance their inhibitory potency .

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied:

- In vitro tests showed that some oxadiazole compounds exhibited activity against various bacteria and fungi. For example, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 6 µg/mL against Clostridium difficile, comparable to standard antibiotics like vancomycin .

- A study on benzamide derivatives containing the oxadiazole moiety reported good fungicidal activity against Botrytis cinerea, outperforming traditional fungicides at certain concentrations .

Case Study 1: Neuroprotective Activity

A study focused on a specific oxadiazole derivative showed promising results in an Alzheimer's disease model. The compound not only inhibited AChE and BuChE but also improved cognitive functions in animal models induced with amyloid-beta plaques. The results indicated a potential mechanism involving modulation of cholinergic neurotransmission .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antibacterial properties of various oxadiazole derivatives. One compound was tested against multiple strains of E. faecium, including vancomycin-resistant strains, showing significant bactericidal effects and suggesting its utility in treating resistant infections .

Comparative Table of Biological Activities

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of oxadiazole derivatives, including the compound , has been widely studied for their potential biological activities. For instance, modifications to the oxadiazole structure have shown promising results in enhancing antibacterial and antiparasitic properties. Research indicates that compounds containing 1,3,4-oxadiazole groups exhibit strong biological activity due to their ability to interact with various biological targets .

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain oxadiazole derivatives exhibit significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antibacterial Properties

Research into the antimicrobial properties of oxadiazole derivatives has revealed their effectiveness against a range of pathogens. For instance, modified oxadiazole compounds have shown activity against multidrug-resistant strains of Enterococcus faecium and Clostridioides difficile, highlighting their potential as therapeutic agents for treating healthcare-associated infections .

Clinical Relevance

A study focused on the pharmacokinetics of oxadiazole analogues demonstrated low recovery levels after oral administration in rats, suggesting that while these compounds are potent, their bioavailability may require optimization for effective clinical use .

Cytotoxicity Evaluation

In another study evaluating cytotoxicity, several 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that some derivatives exhibited superior cytotoxicity compared to standard chemotherapeutic agents .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Benzyl (2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate?

The synthesis typically involves sequential coupling steps. First, the 1,2,4-oxadiazole core is prepared via cyclization of an amidoxime intermediate with a difluorocyclohexyl-substituted carboxylic acid derivative. The resulting oxadiazole is then functionalized with a methylamine group, followed by carbamate protection using benzyl chloroformate. A critical step is the use of coupling reagents like EDCI/HOBt to ensure efficient amide bond formation between the oxadiazole and glycine-derived intermediates. Reaction monitoring via TLC and purification via column chromatography are essential to isolate high-purity intermediates .

Q. How can the structural integrity of this compound be validated during synthesis?

Characterization should include 1H/13C NMR to confirm the presence of the difluorocyclohexyl group (δ ~110-120 ppm for CF2 in 19F NMR) and the oxadiazole ring protons. High-resolution mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies key functional groups (e.g., C=O stretches at ~1680-1720 cm-1 for carbamate and amide bonds). HPLC purity analysis (>95%) is critical to confirm the absence of unreacted starting materials or side products .

Q. What computational tools are suitable for preliminary docking studies of this compound?

AutoDock4 is recommended for initial docking simulations due to its ability to model ligand flexibility and receptor side-chain movements. Use the Lamarckian genetic algorithm for conformational sampling, and validate docking poses against known crystal structures of related targets (e.g., enzymes with oxadiazole-binding pockets). Grid parameter files should include the oxadiazole and carbamate moieties as key interaction sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR should focus on:

- Oxadiazole substituents : Replace the 4,4-difluorocyclohexyl group with other fluorinated or rigid cycloalkyl groups to assess steric/electronic effects on target binding.

- Carbamate linker : Modify the benzyl group (e.g., para-substituted benzyl or heteroaromatic analogs) to improve metabolic stability.

- Amide spacer : Test ethylene glycol or proline-based linkers to modulate conformational flexibility. Biological assays (e.g., enzyme inhibition, cell viability) paired with molecular dynamics simulations (AMBER or GROMACS) can quantify binding affinities and rationalize SAR trends .

Q. How should contradictory data in enzyme inhibition assays be resolved?

If inconsistent IC50 values arise, conduct kinetic assays (e.g., pre-steady-state kinetics) to distinguish competitive vs. non-competitive inhibition. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants directly. Cross-validate with X-ray crystallography or cryo-EM to visualize ligand-target interactions, which may reveal allosteric binding modes or off-target effects .

Q. What strategies improve this compound’s bioavailability in in vivo studies?

- Prodrug design : Replace the benzyl carbamate with a cleavable ester or phosphate group to enhance solubility.

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation time.

- ADMET profiling : Employ tools like FAF-Drugs2 to predict metabolic hotspots (e.g., oxidative degradation of the oxadiazole ring) and guide structural modifications .

Q. How can the compound’s selectivity for a target enzyme be confirmed?

Perform pan-assay interference compound (PAINS) screening to rule out non-specific aggregation or redox activity. Use selectivity panels (e.g., kinase or protease profiling) and compare results to structurally related analogs. Thermal shift assays (TSA) can validate target engagement by measuring protein stabilization upon ligand binding .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Expected Data for Target Compound |

|---|---|

| 1H NMR | δ 7.3-7.5 ppm (benzyl aromatic), δ 4.1-4.3 ppm (CH2) |

| 19F NMR | δ -100 to -110 ppm (CF2) |

| HRMS | m/z calculated for C21H23F2N3O4: 435.1685 |

| HPLC Purity | Retention time: 8.2 min (C18 column, 70% MeOH/H2O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.